molecular formula C5H6ClN3 B2382714 1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 106538-25-4

1H-imidazo[1,2-a]imidazole hydrochloride

Cat. No.: B2382714
CAS No.: 106538-25-4
M. Wt: 143.57
InChI Key: CJVBJNPERZCNHS-UHFFFAOYSA-N
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Description

1H-imidazo[1,2-a]imidazole hydrochloride: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[1,2-a]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .

Comparison with Similar Compounds

Uniqueness: 1H-imidazo[1,2-a]imidazole hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1H-imidazo[1,2-a]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVBJNPERZCNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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